molecular formula C4H6BrN3O B6601094 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol CAS No. 2059948-64-8

2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol

Cat. No.: B6601094
CAS No.: 2059948-64-8
M. Wt: 192.01 g/mol
InChI Key: YXADXICXMXZAOP-UHFFFAOYSA-N
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Description

2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . The specific compound this compound has a bromine atom attached to the triazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1,2,3-triazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction produces the corresponding 2-substituted 4-bromo-1,2,3-triazole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The triazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Alkyl halides, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: Various 2-substituted 4-bromo-1,2,3-triazoles.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, influencing their activity. The presence of the bromine atom and hydroxyl group can further modulate its interactions and effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features but without the bromine atom.

    4-bromo-1,2,3-triazole: A closely related compound with a bromine atom but lacking the ethan-1-ol group.

    2-(1H-1,2,3-triazol-1-yl)ethanol: A similar compound with a different substitution pattern on the triazole ring.

Uniqueness

2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological properties. This combination of functional groups can provide distinct advantages in various applications, including enhanced binding affinity to molecular targets and improved solubility in biological systems .

Properties

IUPAC Name

2-(4-bromotriazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADXICXMXZAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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